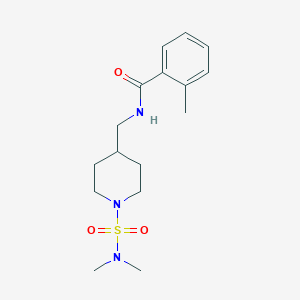

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-13-6-4-5-7-15(13)16(20)17-12-14-8-10-19(11-9-14)23(21,22)18(2)3/h4-7,14H,8-12H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWOUIUKZRBXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the dimethylsulfamoyl group. The final step involves the coupling of the piperidine derivative with 2-methylbenzamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide has several notable applications:

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in treating diseases related to inflammation and cancer. Its structural features suggest that it could function as an inhibitor or modulator of specific molecular targets involved in these diseases.

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in various diseases, including cancer and autoimmune disorders. Specifically, derivatives of thiazoles are known to exhibit activities by modulating pathways like nuclear factor kappa B (NFκB) and cyclin-dependent kinases (CDKs) .

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules and is used as a reagent in various organic reactions .

Anticancer Activity

A study evaluated the anticancer properties of compounds structurally related to this compound. The findings revealed significant activity against human colorectal carcinoma cell lines, with some compounds exhibiting lower IC50 values than standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial Studies

Another study assessed the antimicrobial activity of synthesized derivatives against various bacterial strains. Compounds showed significant effects against both Gram-positive and Gram-negative bacteria, indicating the potential of this class of compounds in developing new antimicrobial agents .

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-(6-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide | Benzimidazole core with phenyl substitutions | Anticancer properties |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | Contains benzimidazole and thiazole rings | NFκB inhibitor |

| N-Cyclopentyl-N-(5-piperazin-1-ylpyridin-2-yl)pyrido[4,5]pyrrolo[1,2-d]pyrimidin-2-amines | Complex multi-ring structure | Potential kinase inhibitors |

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide

- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Uniqueness

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide is unique due to its specific structural features, such as the combination of a piperidine ring, a dimethylsulfamoyl group, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A piperidine ring that contributes to its pharmacological properties.

- A dimethylsulfamoyl group , which may enhance its interaction with biological targets.

- A 2-methylbenzamide moiety , which is significant for its binding affinity and specificity.

The IUPAC name for this compound is N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylbenzamide, and it has the chemical formula .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:

- Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects:

- The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

3. Neuropharmacological Effects:

- Given its structural similarity to known neuroactive compounds, there is interest in its potential as a neuroprotective agent or as a modulator of neurotransmitter systems .

Case Studies and Experimental Data

Binding Affinity Studies

Binding affinity studies have been conducted to determine how effectively this compound interacts with various receptors. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring with dimethylsulfamoyl chloride, followed by coupling with 2-methylbenzamide via a methylene linker. Key steps include:

- Use of N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base to facilitate sulfamoylation .

- Catalytic hydrogenation or reductive amination for intermediate purification .

- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize purity .

- Yield optimization through controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent oxidation .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify proton environments and carbon frameworks, with dimethylsulfamoyl protons resonating at δ 2.8–3.1 ppm and aromatic protons at δ 7.2–7.8 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the sulfonamide-piperidine linkage (average S–N bond: ~1.63 Å) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 365.18 [M+H]+) .

Q. What analytical methods are critical for assessing purity and stability during storage?

- Methodological Answer :

- HPLC with UV Detection : Quantifies impurities using a C18 column (e.g., 95% purity threshold) .

- Stability-Indicating Assays : Accelerated degradation studies under varying pH (2–12) and temperature (40–60°C) to identify hydrolysis-prone sites (e.g., sulfonamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylbenzamide vs. methoxy variants) and evaluate activity against standardized assays (e.g., kinase inhibition) .

- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, IC50 protocols) to isolate variables .

- Computational Docking : Use Schrödinger Suite or AutoDock to model binding poses with target proteins (e.g., carbonic anhydrase IX) and validate via mutagenesis .

Q. What in vivo models are appropriate for evaluating pharmacokinetics (PK) and toxicity?

- Methodological Answer :

- Rodent PK Studies : Administer intravenously (5 mg/kg) and orally (10 mg/kg) to measure bioavailability (e.g., AUC0–24h) and half-life (t1/2) via LC-MS/MS .

- Toxicology Screening : Acute toxicity in BALB/c mice (LD50 determination) and 28-day repeat-dose studies to assess hepatorenal toxicity .

Q. How does the compound’s three-dimensional conformation influence its binding affinity to biological targets?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) to identify critical interactions (e.g., hydrogen bonds with His178) .

- Conformational Analysis : Compare crystal structures (X-ray) with solution-state NMR data to assess flexibility of the piperidine-methylbenzamide linker .

Q. What strategies improve solubility and stability under physiological conditions?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., >5 mg/mL in PBS) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

Q. How can researchers design experiments to elucidate the mechanism of action?

- Methodological Answer :

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 KO models to identify essential pathways (e.g., MAPK/ERK) .

- Biochemical Assays : Measure enzyme inhibition (e.g., carbonic anhydrase) via stopped-flow spectroscopy .

- Thermal Shift Assays : Monitor protein denaturation to confirm direct target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for assay variability .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.